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Compound of Interest

Compound Name: AZD1208 hydrochloride

Cat. No.: B560551 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing AZD1208 hydrochloride in in vivo experiments. The

information is designed to assist in optimizing experimental design and overcoming common

challenges.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD1208?

A1: AZD1208 is an orally available, potent, and highly selective pan-Pim kinase inhibitor.[1][2]

[3] It inhibits all three isoforms of the Pim kinase family (PIM1, PIM2, and PIM3) at low

nanomolar concentrations.[4][5] PIM kinases are serine/threonine kinases that play a crucial

role in cell proliferation, survival, and apoptosis.[1][4] By inhibiting PIM kinases, AZD1208 can

interrupt the G1/S phase of the cell cycle, leading to cell cycle arrest and apoptosis in cancer

cells that overexpress these kinases.[2]

Q2: What are the key downstream signaling pathways affected by AZD1208?

A2: AZD1208 has been shown to modulate several downstream signaling pathways, primarily

by decreasing the phosphorylation of key proteins. These include components of the mTOR

signaling pathway. A notable effect is the reduced phosphorylation of 4E-binding protein 1 (4E-

BP1), p70S6K, and S6.[1][5] Additionally, it can decrease the phosphorylation of the pro-

apoptotic protein Bad (at Ser112).[5] Inhibition of these pathways ultimately leads to a

reduction in protein translation and can induce autophagy.[4]
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Caption: AZD1208 inhibits PIM kinases, blocking downstream pro-survival pathways.

Troubleshooting In Vivo Studies
Q3: I am observing inconsistent tumor growth inhibition in my xenograft model. What could be

the cause?
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A3: Inconsistent results can stem from several factors related to the formulation and

administration of AZD1208.

Solubility and Formulation: AZD1208 hydrochloride has limited aqueous solubility.[6] It is

typically dissolved in an organic solvent like DMSO first, and then further diluted.[4][6] If the

compound precipitates out of solution during preparation or administration, the actual

delivered dose will be inconsistent.

Vehicle Selection: The choice of vehicle is critical. A common formulation involves dissolving

AZD1208 in a vehicle containing DMSO, PEG300, and Tween 80.[7] Ensure the final

concentration of DMSO is well-tolerated by the animals.

Administration Technique: For oral gavage, ensure consistent delivery to the stomach and

avoid accidental administration into the lungs. The volume and frequency of administration

should be precise for each animal.

Recommended Action: Prepare fresh formulations for each administration and visually inspect

for any precipitation. A brief sonication may help in redissolving the compound.[7] Consider

running a small pilot study to optimize the vehicle and confirm consistent delivery and

tolerability.

Q4: What are the recommended starting dosages for in vivo efficacy studies?

A4: Reported effective dosages of AZD1208 in mouse xenograft models vary depending on the

cancer type and specific model. Below is a summary of dosages used in published studies.

Cancer Model Animal Model Dosage
Administration
Route

Outcome

Acute Myeloid

Leukemia

(MOLM-16)

SCID Mice
10 mg/kg and 30

mg/kg daily
Oral Gavage

Dose-dependent

tumor growth

inhibition.[1]

Gastric Cancer

(SNU-638)
Nude Mice 45 mg/kg daily Oral Gavage

Significant delay

in tumor growth.

[8]
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It is advisable to perform a dose-response study to determine the optimal dose for your specific

model, starting with a dose in the range of 10-30 mg/kg.

Q5: How should I prepare AZD1208 hydrochloride for oral administration in mice?

A5: A multi-step process is generally required due to the compound's solubility characteristics.

Experimental Protocol: Preparation of AZD1208 for
Oral Gavage

Prepare a Stock Solution: Dissolve AZD1208 hydrochloride in 100% DMSO to create a

concentrated stock solution. The solubility in DMSO is high (e.g., 50 mg/mL).[9]

Prepare the Vehicle: A common vehicle for in vivo studies consists of a mixture of PEG300,

Tween 80, and saline or water. A reported formulation is 10% DMSO, 40% PEG300, 5%

Tween 80, and 45% saline.[7]

Final Formulation:

Add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly

until the solution is clear.

Add the Tween 80 and mix again until clear.

Finally, add the saline or water to reach the final desired volume and concentration.

Administration: Administer the freshly prepared solution to the animals via oral gavage. It is

recommended to use the solution on the same day it is prepared.[9]

In Vivo Efficacy Study Workflow
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General In Vivo Efficacy Workflow for AZD1208
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Caption: A typical workflow for assessing AZD1208 efficacy in a xenograft model.
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Q6: I am observing signs of toxicity (e.g., weight loss) in my treatment group. What should I

do?

A6: While AZD1208 has been reported to be well-tolerated in some preclinical models, toxicity

can occur, especially at higher doses.[4]

Dose Reduction: The most straightforward approach is to reduce the dose of AZD1208.

Vehicle Toxicity: Ensure that the vehicle itself is not causing toxicity. Administer the vehicle

alone to a control group to rule this out. High concentrations of DMSO can be toxic.

Dosing Schedule: Consider modifying the dosing schedule, for example, from daily to every

other day, to allow for recovery between doses.

Supportive Care: Provide supportive care to the animals as per your institution's animal care

and use committee guidelines.

Q7: How can I confirm that AZD1208 is hitting its target in the tumor tissue?

A7: To confirm target engagement, you can perform pharmacodynamic (PD) studies. This

involves collecting tumor tissue at various time points after the final dose and analyzing the

phosphorylation status of downstream targets of PIM kinases.

Recommended Action:

Harvest tumors at specified time points post-treatment (e.g., 2, 6, 12, and 24 hours).

Prepare tumor lysates and perform Western blotting.

Probe for phosphorylated and total levels of key PIM kinase substrates such as p-4E-BP1, p-

p70S6K, and p-S6.[1] A significant reduction in the phosphorylated forms of these proteins in

the AZD1208-treated group compared to the vehicle control would confirm target

engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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